2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate
Description
2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate is a structurally complex aromatic ester featuring a methoxy group, a benzoate ester backbone, and a penta-1,3-diyn-1-yl linker terminating in a morpholine moiety. The morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, is known to enhance solubility and bioavailability in pharmaceutical contexts . The conjugated diyne system (penta-1,3-diyn-1-yl) may contribute to unique electronic properties, such as extended π-conjugation, which could influence reactivity or spectroscopic behavior .
Properties
IUPAC Name |
[2-methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-26-22-18-19(8-4-3-7-13-24-14-16-27-17-15-24)11-12-21(22)28-23(25)20-9-5-2-6-10-20/h2,5-6,9-12,18H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLJONFODWNELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#CC#CCN2CCOCC2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions or cellular processes.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate involves its interaction with specific molecular targets. The morpholine ring and methoxy group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites on target molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Morpholine Moieties
Morpholine-containing compounds are widely studied for their pharmacological and material science applications. Key comparisons include:
5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione ():
This compound shares the methoxyphenyl-morpholine motif but replaces the diyne-benzoate ester with a diazinane-trione system. The morpholine group likely enhances solubility, while the trione core may confer hydrogen-bonding capacity, contrasting with the ester’s lipophilic nature in the target compound .1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-1H-benzimidazole derivatives ():
These benzimidazole derivatives incorporate morpholine via a propoxy linker. The sulfonyl and benzimidazole groups introduce strong hydrogen-bond acceptors, differing from the benzoate ester’s electrophilic carbonyl group. Such structural differences may lead to divergent biological activities .
Benzoate Esters with Varied Substituents
- 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate (): This analog substitutes the diyne-morpholine group with an allyl substituent. X-ray crystallography reveals a dihedral angle of 73.6° between the benzene rings, indicating steric hindrance.
2-Methoxy-4-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl benzoate ():
Here, a triazolone-azomethine group replaces the diyne-morpholine unit. Experimental and theoretical spectroscopic studies (e.g., FT-IR, NMR) highlight strong agreement between calculated and observed vibrational modes, suggesting computational methods could predict the target compound’s spectral properties .
Diyne-Containing Compounds
For example, in materials science, such linkers enhance charge transfer in organic semiconductors. The morpholine group’s electron-donating effects could further modulate electronic properties in the target compound .
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: Hypothetical Physicochemical Properties of the Target Compound vs. Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
